(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Overview
Description
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is an organic compound characterized by the presence of trifluoromethyl, methoxy, and phenyl groups attached to a propanoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanol.
Chlorination Reaction: The hydroxyl group of the starting material is converted to a chloride group using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with unique properties, such as fluorinated polymers.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological studies to modify target molecules or investigate reaction pathways.
Comparison with Similar Compounds
®-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride: The enantiomer of the compound with similar chemical properties but different stereochemistry.
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid: The hydrolyzed product of the compound.
3,3,3-Trifluoro-2-methoxy-2-phenylpropanol: The reduced form of the compound.
Uniqueness: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is unique due to its specific stereochemistry and the presence of trifluoromethyl and methoxy groups, which impart distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942621 | |
Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-33-4 | |
Record name | alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (S)-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472VA70UL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.